molecular formula C14H20N4O2.HCl B1139115 DPPI 1c hydrochloride CAS No. 866396-34-1

DPPI 1c hydrochloride

Cat. No. B1139115
CAS RN: 866396-34-1
M. Wt: 312.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DPPI 1c hydrochloride, also known as DPPI 1c hydrochloride, is a useful research compound. Its molecular formula is C14H20N4O2.HCl and its molecular weight is 312.8. The purity is usually 95%.
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Scientific Research Applications

Intracellular Peptide Catabolism

Dipeptidylpeptidase IV (DPP IV) was originally thought to be a housekeeping enzyme that contributes to intracellular peptide catabolism . This means it plays a crucial role in breaking down peptides within cells, which is essential for maintaining cellular functions and homeostasis.

Renin-Angiotensin System Regulation

More specific roles for this cytosolic metallopeptidase, in the renin-angiotensin system and oxidative stress regulation, were confirmed, or recognized, only recently . The renin-angiotensin system is a hormone system that regulates blood pressure and fluid balance.

Oxidative Stress Regulation

DPP IV also plays a role in regulating oxidative stress . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. It’s often associated with several diseases, including diabetes, cancer, and neurodegenerative diseases.

Diabetes Management

DPPI 1c hydrochloride is an inhibitor of DPP-IV that displays selectivity over enzymes with DPP-like activity . It increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge . This suggests that it could potentially be used in the management of diabetes.

Cancer Progression

To prove indicated (patho)physiological functions of DPP III in cancer progression, selective and potent inhibitors are needed . This suggests that DPP IV inhibitors like DPPI 1c hydrochloride could potentially be used in cancer research and treatment.

Cataract Formation

DPP III is also indicated in cataract formation . Cataracts are a common condition where the lens of the eye becomes cloudy, leading to blurry vision. DPP IV inhibitors could potentially be used in research or treatment related to cataracts.

Endogenous Pain Modulation

DPP III is also involved in endogenous pain modulation . This suggests that DPP IV inhibitors could potentially be used in pain management research or treatment.

Inhibitory Peptides Research

Two novel dipeptidyl peptidase IV (DPP-IV) inhibitory peptides were discovered from goat milk protein by peptidomics, in silico analysis, and in vitro assessment . This suggests that DPP IV inhibitors could potentially be used in research related to inhibitory peptides.

Mechanism of Action

Target of Action

Dipeptidylpeptidase IV Inhibitor III, also known as PD118635 or DPPI 1c hydrochloride, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that exerts catalytic activity, cleaving proteins containing a position 2 alanine or proline .

Mode of Action

Dipeptidylpeptidase IV Inhibitor III acts by inhibiting the DPP-4 enzyme . This inhibition prevents the degradation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . The inhibition of DPP-4 leads to an increase in the levels of these incretins .

Biochemical Pathways

The inhibition of DPP-4 affects several biochemical pathways. The primary pathway involves the enhancement of glucose-dependent insulin secretion . By preventing the degradation of incretins like GLP-1 and GIP, DPP-4 inhibitors increase their levels, leading to enhanced insulin secretion in a glucose-dependent manner . This results in improved glycemic control .

Pharmacokinetics

Dpp-4 inhibitors generally have high aqueous solubility . They are orally active and have been shown to be efficacious and well-tolerated

Result of Action

The primary result of the action of Dipeptidylpeptidase IV Inhibitor III is the improvement of glucose tolerance . By inhibiting DPP-4 and thereby increasing incretin levels, it enhances glucose-dependent insulin secretion, leading to better control of blood glucose levels . This makes DPP-4 inhibitors useful in the management of type 2 diabetes .

Action Environment

Factors such as diet and lifestyle can influence the risk and management of conditions like type 2 diabetes, which dpp-4 inhibitors are used to treat

properties

IUPAC Name

1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCWAHDCHQTNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipeptidylpeptidase IV Inhibitor III

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